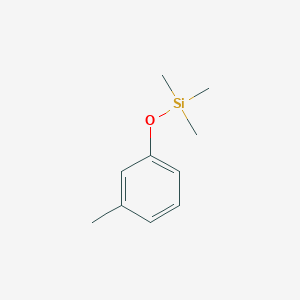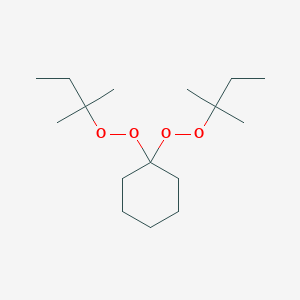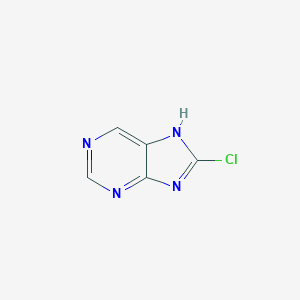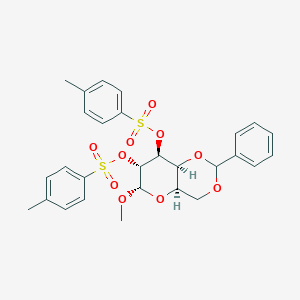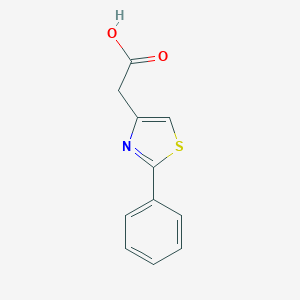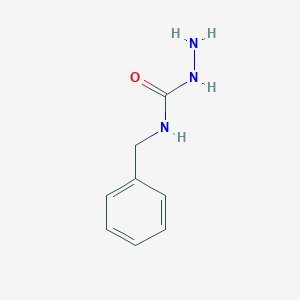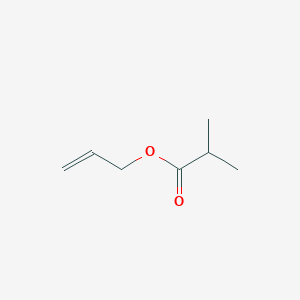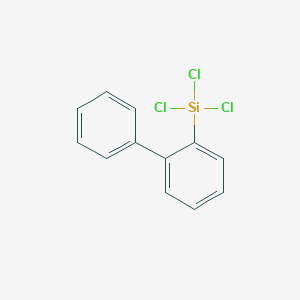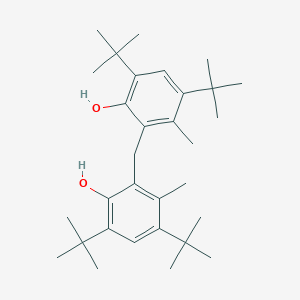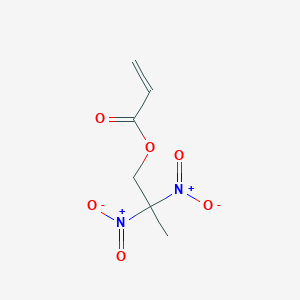
2,2-Dinitropropyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dinitropropyl acrylate (DNPA) is a chemical compound that belongs to the family of nitroalkenes. DNPA is a yellowish liquid that is highly reactive and explosive. It is widely used in scientific research for its unique chemical properties and applications.
Mecanismo De Acción
The mechanism of action of 2,2-Dinitropropyl acrylate is based on its ability to undergo Michael addition reactions with nucleophiles, such as thiols and amines. This reaction results in the formation of covalent adducts, which can modify the function of proteins and other biomolecules. 2,2-Dinitropropyl acrylate has been shown to react specifically with cysteine residues in proteins, leading to the inhibition of enzymatic activity and the modulation of protein-protein interactions.
Biochemical and Physiological Effects:
2,2-Dinitropropyl acrylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,2-Dinitropropyl acrylate can inhibit the activity of several enzymes, such as acetylcholinesterase and carbonic anhydrase. 2,2-Dinitropropyl acrylate has also been shown to induce oxidative stress and DNA damage in cells. In vivo studies have demonstrated that 2,2-Dinitropropyl acrylate can cause neurotoxicity and hepatotoxicity in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dinitropropyl acrylate has several advantages for lab experiments. It is a highly reactive compound that can be used to modify proteins and other biomolecules with high specificity. 2,2-Dinitropropyl acrylate is also a versatile compound that can be used in a variety of fields, such as organic synthesis and materials science. However, 2,2-Dinitropropyl acrylate also has several limitations for lab experiments. It is a highly explosive compound that requires special handling and safety precautions. 2,2-Dinitropropyl acrylate can also be toxic to cells and animals, which limits its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 2,2-Dinitropropyl acrylate. One direction is the optimization of the synthesis method to improve the yield and purity of 2,2-Dinitropropyl acrylate. Another direction is the development of new applications for 2,2-Dinitropropyl acrylate in fields such as drug discovery and materials science. 2,2-Dinitropropyl acrylate can also be used as a tool for the investigation of protein function and structure. Finally, there is a need for further research into the toxicological effects of 2,2-Dinitropropyl acrylate and its potential use as a therapeutic agent.
Conclusion:
In conclusion, 2,2-Dinitropropyl acrylate is a versatile compound that has a wide range of applications in scientific research. Its unique chemical properties and reactivity make it a valuable tool for the modification of proteins and other biomolecules. However, its explosive and toxic nature requires special handling and safety precautions. Further research is needed to optimize the synthesis method, develop new applications, and investigate the toxicological effects of 2,2-Dinitropropyl acrylate.
Métodos De Síntesis
2,2-Dinitropropyl acrylate can be synthesized by the reaction of acryloyl chloride with 2,2-dinitropropane in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to form 2,2-Dinitropropyl acrylate. The yield of 2,2-Dinitropropyl acrylate can be improved by optimizing the reaction conditions, such as the choice of base, solvent, and temperature.
Aplicaciones Científicas De Investigación
2,2-Dinitropropyl acrylate has been widely used in scientific research for its unique chemical properties and applications. It is a versatile compound that can be used in a variety of fields, such as organic synthesis, materials science, and biomedical research. 2,2-Dinitropropyl acrylate is commonly used as a building block for the synthesis of other compounds, such as nitroalkenes and nitroalkanes. It can also be used as a crosslinking agent for the preparation of polymers and coatings. In biomedical research, 2,2-Dinitropropyl acrylate has been used as a tool for the investigation of protein function and structure.
Propiedades
Número CAS |
17977-09-2 |
|---|---|
Nombre del producto |
2,2-Dinitropropyl acrylate |
Fórmula molecular |
C6H8N2O6 |
Peso molecular |
204.14 g/mol |
Nombre IUPAC |
2,2-dinitropropyl prop-2-enoate |
InChI |
InChI=1S/C6H8N2O6/c1-3-5(9)14-4-6(2,7(10)11)8(12)13/h3H,1,4H2,2H3 |
Clave InChI |
BGPPMVLBKMPVQR-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C=C)([N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(COC(=O)C=C)([N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
17977-09-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





